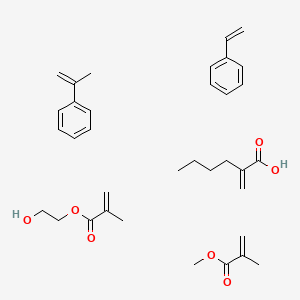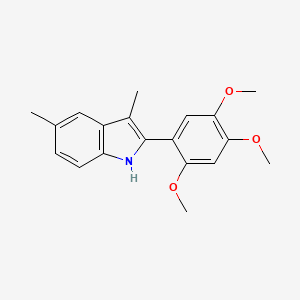
3-(4-Methylbenzene-1-sulfonyl)pentadecanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methylbenzene-1-sulfonyl)pentadecanal is an organic compound characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to a long aliphatic chain ending in an aldehyde group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylbenzene-1-sulfonyl)pentadecanal typically involves the following steps:
Aldehyde Formation: The aliphatic chain with an aldehyde group can be synthesized separately and then attached to the sulfonylated benzene ring through a series of coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation and coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 3-(4-Methylbenzene-1-sulfonyl)pentadecanoic acid.
Reduction: 3-(4-Methylbenzene-1-sulfonyl)pentadecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(4-Methylbenzene-1-sulfonyl)pentadecanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(4-Methylbenzene-1-sulfonyl)pentadecanal involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The aldehyde group can form covalent bonds with amino groups in proteins, potentially altering their function.
相似化合物的比较
4-Methylbenzenesulfonyl chloride: A precursor in the synthesis of 3-(4-Methylbenzene-1-sulfonyl)pentadecanal.
3-(4-Methylbenzene-1-sulfonyl)pentadecanoic acid: The oxidized form of the compound.
3-(4-Methylbenzene-1-sulfonyl)pentadecanol: The reduced form of the compound.
Uniqueness: this compound is unique due to the combination of its sulfonyl and aldehyde functional groups, which confer distinct chemical reactivity and potential applications. Its long aliphatic chain also contributes to its unique properties compared to shorter-chain analogs.
属性
CAS 编号 |
92610-45-2 |
|---|---|
分子式 |
C22H36O3S |
分子量 |
380.6 g/mol |
IUPAC 名称 |
3-(4-methylphenyl)sulfonylpentadecanal |
InChI |
InChI=1S/C22H36O3S/c1-3-4-5-6-7-8-9-10-11-12-13-21(18-19-23)26(24,25)22-16-14-20(2)15-17-22/h14-17,19,21H,3-13,18H2,1-2H3 |
InChI 键 |
BBZZLJVXDJUOQD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC(CC=O)S(=O)(=O)C1=CC=C(C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


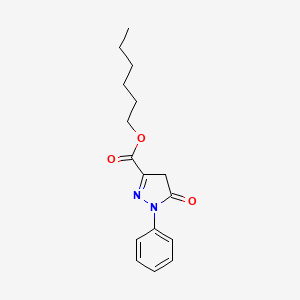

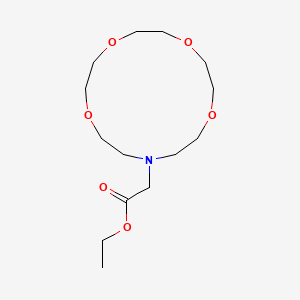
![Bromo[(3,5-dibromophenyl)methyl]mercury](/img/structure/B14345610.png)
![2-[4-(Diethylamino)anilino]ethan-1-ol](/img/structure/B14345615.png)
![Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]-](/img/structure/B14345619.png)

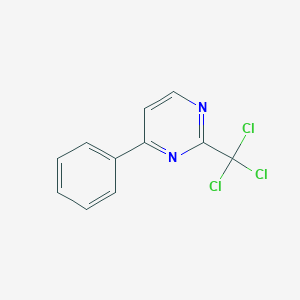
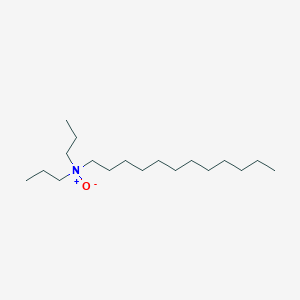
silane](/img/structure/B14345642.png)

